molecular formula C10H6F6O2 B14025535 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde

Cat. No.: B14025535
M. Wt: 272.14 g/mol
InChI Key: GNSORUQMVLHNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzaldehyde core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of 2-methoxybenzaldehyde using reagents such as trifluoromethyl iodide and a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the final product through controlled trifluoromethylation reactions .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives

Uniqueness

3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific reactivity patterns .

Properties

Molecular Formula

C10H6F6O2

Molecular Weight

272.14 g/mol

IUPAC Name

2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H6F6O2/c1-18-8-5(4-17)2-6(9(11,12)13)3-7(8)10(14,15)16/h2-4H,1H3

InChI Key

GNSORUQMVLHNIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O

Origin of Product

United States

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